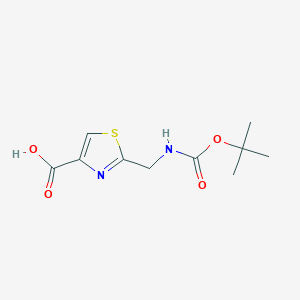

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid

Overview

Description

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is an organic compound with the molecular formula C9H12N2O4S . It is a white to light yellow solid that is soluble in some organic solvents such as dimethyl sulfoxide and dichloromethane . This compound is often used as an intermediate in organic synthesis . It can be prepared through the synthesis of aminothiazole and a temporary protection reaction . Its protecting group, BOC (tert-butoxycarbonyl), can be removed when needed .

Molecular Structure Analysis

The linear formula of this compound is C10H14N2O4S . The InChI code is 1S/C10H14N2O4S/c1-10(2,3)16-9(15)11-4-7-12-6(5-17-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 258.3 .Scientific Research Applications

Synthesis of New Derivatives

This compound is used in the synthesis of new derivatives of β-(1,2,4-Triazol-1-yl)alanine . The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Deprotection of Amino Acids and Peptides

The tert-butoxycarbonyl (Boc) group in this compound plays a significant role in organic synthesis . It is used for the deprotection of amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

Synthesis of Chiral Units

This compound is used in the synthesis of 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester . This is the chiral unit containing thiazole of a novel cyclic depsipeptide Lyngbyabellin A, which exhibited moderate cytotoxicity against KB and LoVo cells .

Anticancer Research

Derivatives of this compound have been synthesized and studied for their anticancer effects . For example, chrysin derivatives have been synthesized and studied for their anticancer effects .

Role in Organic Transformations

The tert-butoxycarbonyl (Boc) group in this compound is one of the more widely used amine protecting groups . It is used in various organic transformations, including the deprotection of amine functional groups .

Use in Sustainable Processes

This compound is used in the development of simple, effective, and environmentally compliant organic transformations . These transformations are increasingly sought after as a means to drive sustainable processes .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Mode of Action

It’s known that many thiazole derivatives interact with their targets through hydrogen bonding . The compound’s tert-butoxycarbonyl (BOC) group could potentially be involved in these interactions.

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities and can interact with various biochemical pathways

Result of Action

Some thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . For instance, the compound’s storage temperature is recommended to be 28°C , suggesting that higher temperatures could potentially affect its stability and efficacy.

properties

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)11-4-7-12-6(5-17-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTDDQLCSYDRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436705 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71904-80-8 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.